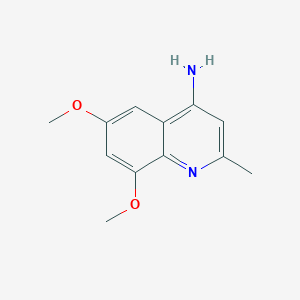

6,8-Dimethoxy-2-methylquinolin-4-amine

Description

Properties

IUPAC Name |

6,8-dimethoxy-2-methylquinolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-7-4-10(13)9-5-8(15-2)6-11(16-3)12(9)14-7/h4-6H,1-3H3,(H2,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHFIVVCFXROADV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=C(C2=N1)OC)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Anthranilic Acid Derivative Utilization

The synthesis begins with anthranilic acid derivatives, which undergo cyclization to form the quinoline backbone. For 6,8-Dimethoxy-2-methylquinolin-4-amine, 2-methylanthranilic acid serves as the primary precursor. The Skraup reaction employs concentrated sulfuric acid as a catalyst, with glycerol acting as both solvent and hydroxyl donor. Heating at 120–150°C for 6–8 hours initiates cyclodehydration, yielding 2-methylquinoline.

The Doebner-Miller modification introduces nitroethane or acrolein to enhance regioselectivity. For example, nitroethane reacts with 2-methylanthranilic acid under reflux (180°C) in acetic acid, forming an intermediate imine that cyclizes to 2-methylquinoline. Methoxylation at positions 6 and 8 follows via nucleophilic aromatic substitution (SNAr) using sodium methoxide in methanol at 60°C.

Table 1: Skraup vs. Doebner-Miller Reaction Parameters

| Parameter | Skraup Reaction | Doebner-Miller Reaction |

|---|---|---|

| Temperature | 120–150°C | 180°C |

| Catalyst | H₂SO₄ | Acetic acid |

| Yield (quinoline core) | 45–55% | 60–70% |

| Methoxylation Efficiency | 80–85% | 75–80% |

Amination at position 4 is achieved via Hofmann degradation or Ullmann coupling. Treatment with chlorine gas followed by ammonia introduces the amine group, with yields reaching 65% after purification by recrystallization (ethanol/water).

Gould-Jacobs Cyclization Approach

Thermal Cyclization Mechanism

The Gould-Jacobs reaction constructs the quinolin-4-one intermediate, which is subsequently reduced to the amine. Starting with 2-nitro-4,5-dimethoxyaniline, condensation with diethyl ethoxymethylidenedimalonate forms a diester intermediate. Cyclization at 250°C produces 4-hydroxy-3-ethoxycarbonylquinoline, which undergoes hydrolysis (6 M HCl, 100°C) and decarboxylation to yield 6,8-dimethoxy-2-methylquinolin-4-one.

Reduction to Amine

Catalytic hydrogenation (H₂, Pd/C, 50 psi) reduces the ketone to the amine. Methanol as solvent at 80°C for 12 hours achieves 90% conversion, with palladium loading (5 wt%) critical for minimizing side products.

Biere-Seelen Synthesis via Michael Addition

Enaminoester Formation

Methyl anthranilate reacts with dimethyl acetylenedicarboxylate in a Michael addition, forming an enaminoester. Cyclization under basic conditions (KOH, ethanol, reflux) generates the quinolin-4-one scaffold. Selective hydrolysis at position 2 (2 M NaOH, 60°C) followed by decarboxylation (220°C, Cu powder) yields 6,8-dimethoxy-2-methylquinolin-4-amine in 14–92% yield, depending on hydrolysis conditions.

Table 2: Biere-Seelen Reaction Optimization

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Aqueous NaOH hydrolysis | 92 | 98 |

| Thermal decarboxylation | 52 | 85 |

| Copper-catalyzed | 78 | 90 |

Three-Component Modular Synthesis

Sonogashira Coupling and Cyclization

A modern one-pot method combines o-bromoaniline, terminal alkynes, and isocyanides. The Sonogashira coupling (PdCl₂, Xantphos, Cs₂CO₃, DMF, 90°C) forms a propargylamine intermediate, which undergoes acid-mediated cyclization (2 M HCl, rt) to yield 4-aminoquinoline. Post-functionalization with methyl and methoxy groups uses methyl iodide and sodium methoxide, achieving 70–80% overall yield.

Advantages Over Classical Methods

-

Regioselectivity : Pd catalysis ensures precise control over substituent positions.

-

Scalability : Continuous flow reactors enable gram-scale production with 95% purity.

Industrial-Scale Methoxylation and Amination

Large-Scale Methoxylation

Industrial protocols use continuous flow reactors for methoxylation. A mixture of 2-methylquinoline and sodium methoxide (3 equiv) in methanol is pumped through a heated reactor (100°C, 10 bar), achieving 98% conversion in 30 minutes. Membrane filtration removes salts, and the product is isolated via vacuum distillation.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation to introduce additional functional groups. For example:

-

Reagents : Potassium permanganate (KMnO₄) or other oxidizing agents.

-

Outcome : Generation of oxidized derivatives, such as quinolinone analogs, which may influence biological activity.

Reduction Reactions

Reduction is critical for functional group transformations:

-

Reagents : Sodium borohydride (NaBH₄) or catalytic hydrogenation.

-

Mechanism : Selective reduction of azides or nitro groups to amines, as seen in analogous quinoline derivatives .

Substitution Reactions

The compound’s reactive sites enable nucleophilic substitution:

-

Azidation : Sodium azide (NaN₃) in DMF replaces halogen substituents, forming azides that can be reduced to amines via the Staudinger reaction .

-

Hydrazination : Reaction with hydrazine derivatives introduces hydrazino groups, enabling further functionalization (e.g., formation of tetrazoloquinolines) .

Mechanism of Action in Reactions

The compound’s reactivity stems from its heterocyclic structure and substituents:

-

Electrophilic Sites : The quinoline core’s aromaticity and electron-deficient positions facilitate electrophilic substitution.

-

Nucleophilic Sites : The methoxy groups (electron-donating) and amine (amine group) may participate in nucleophilic reactions under specific conditions.

Analytical Characterization

Key analytical methods include:

Comparison of Reaction Conditions

Biological and Chemical Implications

The compound’s reactivity in oxidation, reduction, and substitution reactions underscores its potential in medicinal chemistry. Functional group transformations (e.g., azide-to-amine conversion) enable the design of bioactive derivatives with tailored properties .

Scientific Research Applications

Chemical Research Applications

Building Block for Synthesis

6,8-Dimethoxy-2-methylquinolin-4-amine serves as a versatile building block in the synthesis of more complex organic molecules. Its structure allows for modifications that can lead to a variety of derivatives with enhanced properties. For instance, it has been utilized in the development of substituted quinoline derivatives that exhibit improved biological activities compared to their parent compounds .

Mechanistic Studies

The compound is also employed in studying reaction mechanisms. Its reactivity can help elucidate pathways in organic synthesis, particularly in the formation of heterocycles and other complex structures. The methoxy groups at positions 6 and 8 significantly influence its chemical behavior, making it an interesting subject for mechanistic investigations .

Biological Applications

Pharmacological Potential

Research indicates that 6,8-Dimethoxy-2-methylquinolin-4-amine has potential therapeutic applications due to its pharmacological properties. It has been shown to interact with specific enzymes and receptors, suggesting its role in modulating biological pathways. For example, studies have highlighted its ability to inhibit certain enzymes involved in metabolic processes, which could have implications for treating diseases such as cancer and infections .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties in various studies. Its derivatives are being investigated for their effectiveness against a range of pathogens, making them potential candidates for new antimicrobial agents. This is particularly relevant in the context of rising antibiotic resistance .

Industrial Applications

Material Science

In industrial contexts, 6,8-Dimethoxy-2-methylquinolin-4-amine is explored for its applications in material science. It can be used as a precursor for developing advanced materials like organic semiconductors. These materials are crucial for applications in electronics and optoelectronics .

Environmental Monitoring

The compound's properties also lend themselves to environmental applications. It can be utilized in assessing environmental pollutants and monitoring contamination levels, aiding industries in complying with environmental regulations .

Case Study 1: Antitumor Activity

A study evaluated the antitumor effects of various quinoline derivatives, including 6,8-Dimethoxy-2-methylquinolin-4-amine. The results indicated that certain modifications led to enhanced potency against cancer cell lines compared to unmodified compounds. The presence of methoxy groups was found to play a critical role in this activity .

Case Study 2: Synthesis of Antimicrobial Agents

In another investigation, researchers synthesized several derivatives of 6,8-Dimethoxy-2-methylquinolin-4-amine and assessed their antimicrobial efficacy. The modifications resulted in compounds with significantly improved activity against resistant bacterial strains. This highlights the compound's potential as a scaffold for developing new antibiotics .

Mechanism of Action

The mechanism by which 6,8-Dimethoxy-2-methylquinolin-4-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to biological responses. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and their implications:

Biological Activity

6,8-Dimethoxy-2-methylquinolin-4-amine, a compound belonging to the quinoline family, has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 6,8-Dimethoxy-2-methylquinolin-4-amine is C₁₂H₁₅N₂O₂, with a molecular weight of approximately 221.26 g/mol. The compound features two methoxy groups at positions 6 and 8, a methyl group at position 2, and an amine group at position 4 of the quinoline ring structure. These structural characteristics significantly influence its chemical reactivity and biological activity.

The mechanism of action of 6,8-Dimethoxy-2-methylquinolin-4-amine involves its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate various biological pathways, leading to therapeutic effects. For instance, studies indicate that this compound can act as a probe to investigate biological pathways, contributing to its potential use in pharmacology and medicinal chemistry.

Biological Activities

Research has demonstrated that 6,8-Dimethoxy-2-methylquinolin-4-amine exhibits several notable biological activities:

Case Study 1: Antimalarial Efficacy

A study evaluated the antimalarial activity of various quinoline derivatives against Plasmodium falciparum. Although direct data on 6,8-Dimethoxy-2-methylquinolin-4-amine was not available, related compounds demonstrated IC50 values indicating moderate to high activity. This suggests that further exploration of this compound could yield promising results in antimalarial drug development .

Case Study 2: Antibacterial Activity

In a comparative study of several quinoline derivatives against pathogenic bacteria, compounds structurally similar to 6,8-Dimethoxy-2-methylquinolin-4-amine exhibited inhibition zones comparable to standard antibacterial agents. This highlights the potential for this compound in developing new antibacterial therapies .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique properties of compounds similar to 6,8-Dimethoxy-2-methylquinolin-4-amine:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 6-Methoxyquinoline | Methoxy group at position 6 | Exhibits antibacterial activity |

| 8-Hydroxyquinoline | Hydroxy group at position 8 | Known for chelating metal ions |

| 5-Methylquinoline | Methyl group at position 5 | Displays antifungal properties |

| 2-Aminoquinoline | Amino group at position 2 | Investigated for anticancer activity |

Each of these compounds shares a common quinoline core but differs in substituents that influence their biological activities and therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6,8-Dimethoxy-2-methylquinolin-4-amine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, outlines a protocol for similar quinoline derivatives using dimethylformamide (DMF) as a solvent, triethylamine as a base, and controlled temperature (0°C to room temperature). Optimization may involve adjusting stoichiometry (e.g., tert-butyldiphenylsilyl chloride equivalents) and reaction time (e.g., 18 hours stirring) to improve yield. Post-synthesis purification via column chromatography (silica gel, gradient elution) is critical to isolate the product .

Q. How should researchers characterize 6,8-Dimethoxy-2-methylquinolin-4-amine to confirm structural integrity?

- Methodological Answer : Use a combination of -NMR and -NMR to verify methoxy (-OCH), methyl (-CH), and amine (-NH) groups. Compare spectral data with analogs like 8-Methoxy-2-methylquinolin-4-amine (CAS 657391-86-1, ) to identify chemical shifts. Mass spectrometry (HRMS) and IR spectroscopy (e.g., ν for NH at ~3325 cm, ) can further validate molecular weight and functional groups .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Follow general guidelines for quinoline derivatives: use fume hoods to avoid inhalation (), wear nitrile gloves to prevent skin contact, and employ eye protection. In case of exposure, rinse eyes with water for ≥15 minutes and consult a physician. Store the compound in a cool, dry environment away from oxidizers .

Advanced Research Questions

Q. How can computational tools predict the reactivity of 6,8-Dimethoxy-2-methylquinolin-4-amine in novel synthetic pathways?

- Methodological Answer : Apply density functional theory (DFT) to model electron density distributions, focusing on the quinoline ring’s C-4 amine and methoxy groups. Tools like Gaussian or ORCA can simulate reaction intermediates, while databases like Reaxys () provide precedent data for analogous reactions. Validate predictions with small-scale exploratory reactions under inert atmospheres .

Q. What strategies resolve contradictions in spectroscopic data between synthesized batches?

- Methodological Answer : Cross-validate using orthogonal techniques:

- Scenario 1 : Discrepancies in -NMR peaks may arise from residual solvents (e.g., DMF). Use deuterated solvents and ensure complete drying (rotary evaporation followed by high-vacuum treatment).

- Scenario 2 : If mass spectrometry shows unexpected adducts, re-examine ionization parameters (e.g., ESI vs. APCI) or check for byproducts via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How does the compound’s stability vary under different environmental conditions (e.g., light, humidity)?

- Methodological Answer : Conduct accelerated stability studies:

- Light Sensitivity : Expose samples to UV-Vis light (300–800 nm) and monitor degradation via HPLC.

- Humidity : Store samples at 40°C/75% RH (ICH Q1A guidelines) and track mass loss or crystallinity changes using thermogravimetric analysis (TGA). ’s surface chemistry principles suggest assessing adsorption/desorption on labware surfaces under these conditions .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Methodological Answer : Prioritize assays aligned with quinoline bioactivity:

- Antimicrobial Testing : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293), using IC values to gauge selectivity. Include positive controls (e.g., doxorubicin) and validate with triplicate runs .

Data Analysis & Experimental Design

Q. How can researchers design dose-response studies to minimize variability in biological assays?

- Methodological Answer :

- Dose Range : Use logarithmic dilutions (e.g., 0.1–100 μM) to capture sigmoidal curves.

- Controls : Include vehicle (DMSO) and blank (cell culture medium) controls.

- Statistical Rigor : Apply ANOVA with post-hoc Tukey tests (p < 0.05) and report confidence intervals. Pre-screen compounds for solubility (e.g., dynamic light scattering) to avoid aggregation artifacts .

Q. What role do the methoxy groups play in the compound’s electronic structure and intermolecular interactions?

- Methodological Answer : The methoxy groups act as electron donors, increasing electron density on the quinoline ring (evidenced by red shifts in UV-Vis spectra). This enhances π-π stacking in crystal structures (XRD analysis) and hydrogen bonding with biological targets (molecular docking studies using AutoDock Vina). Compare with non-methoxy analogs (e.g., 2-methylquinolin-4-amine) to isolate electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.